
1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a boiling point of approximately 55°C at 100 mm Hg and a density of 1.277 g/mL at 25°C . This compound is primarily used in the production of polymers and copolymers, which have applications in various industries due to their unique properties.
Vorbereitungsmethoden
1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with 1,1,3,3,3-pentafluoropropanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers. Common initiators for this reaction include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions. For example, nucleophilic substitution reactions can replace fluorine atoms with hydroxyl or amino groups.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents, such as hydrogen bromide or chlorine, to form addition products.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and low surface energy.
Biology: Fluorinated polymers derived from this compound are used in the development of biomaterials, such as coatings for medical devices, due to their biocompatibility and resistance to biofouling.
Medicine: The compound is explored for use in drug delivery systems, where its unique properties can enhance the stability and release profile of therapeutic agents.
Wirkmechanismus
The mechanism of action of 1,1,3,3,3-pentafluoropropyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The presence of fluorine atoms imparts unique properties to the resulting polymers, such as low surface energy, chemical resistance, and thermal stability. These properties make the compound suitable for various applications in harsh environments .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
2,2,3,3,3-Pentafluoropropyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group. It has similar applications in polymer synthesis.
2,2,3,3-Tetrafluoropropyl methacrylate: Contains one less fluorine atom, resulting in slightly different properties and applications.
1,1,1,3,3-Pentafluoropropane: A hydrofluorocarbon used primarily as a blowing agent in foam insulation
These comparisons highlight the unique properties of this compound, particularly its high fluorine content, which imparts superior chemical resistance and low surface energy to the resulting polymers .
Eigenschaften
CAS-Nummer |
80110-84-5 |
|---|---|
Molekularformel |
C7H7F5O2 |
Molekulargewicht |
218.12 g/mol |
IUPAC-Name |
1,1,3,3,3-pentafluoropropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H7F5O2/c1-4(2)5(13)14-7(11,12)3-6(8,9)10/h1,3H2,2H3 |
InChI-Schlüssel |
NSPKSMNYLJPJMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC(CC(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
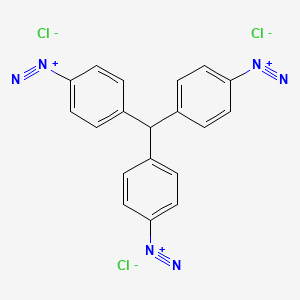
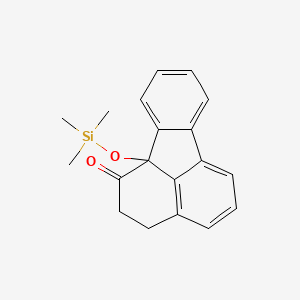
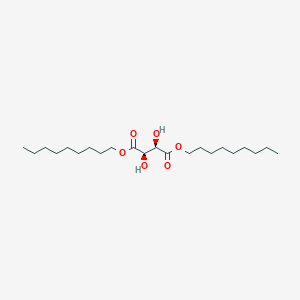

![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)
![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
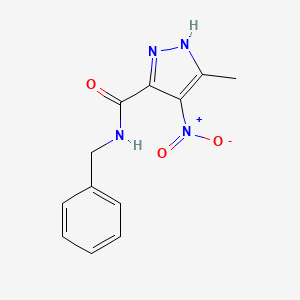
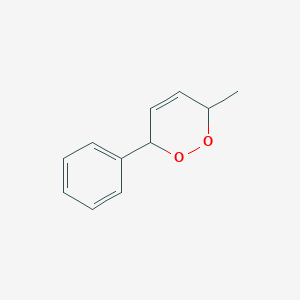

![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)

